molecular formula C21H19F3N2O2 B2532838 (4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone CAS No. 1210156-66-3

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

Cat. No. B2532838
CAS RN: 1210156-66-3
M. Wt: 388.39
InChI Key: OBXFNXWFANUTBV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C21H19F3N2O2 . It has an average mass of 388.383 Da and a monoisotopic mass of 388.139862 Da .

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Prasad et al. (2018) discussed the synthesis and structural exploration of a bioactive heterocycle, which was evaluated for antiproliferative activity. This study emphasizes the importance of characterizing the molecular structure for understanding the properties of such compounds.

  • Antipsychotic Potential : Research by Raviña et al. (2000) on conformationally restricted butyrophenones, which are structurally related, indicated their potential as antipsychotic agents. This underscores the significance of these compounds in the development of new therapeutic drugs.

  • Electrochemical Studies : A study by Srinivasu et al. (1999) conducted electrochemical studies on compounds with a similar structure. The electrochemical properties of these compounds are crucial for understanding their behavior in various applications.

  • Antimicrobial Activity : Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally akin to the query molecule, demonstrating their potential in antimicrobial applications (Patel, N., Agravat, S. N., & Shaikh, F. M. (2011)).

  • Fluorophore Synthesis : Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones, which are related to the query molecule. This research highlights the role of such compounds in the development of novel fluorophores (Woydziak, Z. R., Fu, L., & Peterson, B. (2012)).

  • Corrosion Inhibition : Research on the inhibition of mild steel corrosion using organic inhibitors, including compounds with a structure similar to the query compound, was conducted by Singaravelu, P., Bhadusha, N., & Dharmalingam, V. (2022). This study underscores the potential of these compounds in corrosion protection.

properties

IUPAC Name

[4-(2,6-difluorobenzoyl)piperazin-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c22-14-6-4-13(5-7-14)15-12-16(15)20(27)25-8-10-26(11-9-25)21(28)19-17(23)2-1-3-18(19)24/h1-7,15-16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXFNXWFANUTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2,6-Difluorobenzoyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone

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